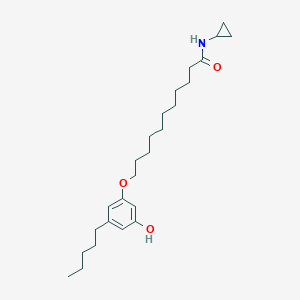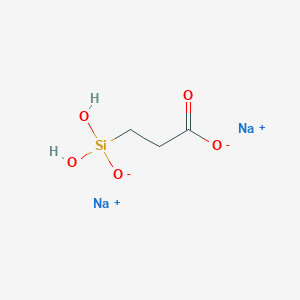
Disodium carboxyethyl siliconate
説明
Disodium carboxyethyl siliconate is not directly mentioned in the provided papers. However, the papers do discuss related silicon compounds and their properties, which may provide indirect insights into the chemistry of siliconates. For instance, the stabilization of silicon oxides is a significant challenge due to the reactivity of silicon-oxygen double bonds and the low oxidation state of silicon atoms . This information could be relevant when considering the stability and reactivity of disodium carboxyethyl siliconate.
Synthesis Analysis
The synthesis of silicon-containing compounds can be complex due to the reactivity of silicon. The papers describe the synthesis of different silicon compounds, such as the oxidation of a soluble disilicon compound to give carbene-stabilized Si2O3 and Si2O4 moieties . Another study reports the synthesis of a silicon dicarbonate complex by reacting a silylone with carbon dioxide, suggesting a potential route for incorporating carbonate groups into silicon-based compounds . These methods may offer insights into the synthesis strategies that could be applied to disodium carboxyethyl siliconate.
Molecular Structure Analysis
The molecular structure of silicon compounds is crucial for understanding their properties and reactivity. The silicon dicarbonate complex mentioned in one of the papers was characterized by single-crystal X-ray diffraction, which is a powerful technique for determining molecular structures . Although disodium carboxyethyl siliconate is not directly studied, the methodologies used for structural analysis of related compounds could be applicable for its characterization.
Chemical Reactions Analysis
The reactivity of silicon compounds is a key area of interest. The papers provided do not discuss disodium carboxyethyl siliconate specifically, but they do provide examples of chemical reactions involving silicon, such as the activation of carbon dioxide by a silylone . Understanding the reactivity of silicon in these contexts can help predict the types of chemical reactions that disodium carboxyethyl siliconate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon compounds are diverse and depend on their structure and synthesis method. For example, silicon carbide is known for its hardness, strength, chemical and thermal stability, and resistance to oxidation and erosion . These properties are important for applications in high power, high temperature electronic devices, and abrasion and cutting applications. While disodium carboxyethyl siliconate is not specifically discussed, the properties of related silicon compounds can provide a general understanding of what to expect from siliconate materials.
科学的研究の応用
1. Bioimaging and Cellular Imaging Applications Disodium carboxyethyl siliconate, particularly in the form of silicon nanoparticles (Si NPs), has been found to have significant applications in the realm of bioimaging due to its excellent photoluminescence properties, chemical inertness, and low cytotoxicity. A study elaborated on a green one-pot method to synthesize N-doped fluorescent Si NPs using ethylenediaminetetraacetic acid disodium salt as an effective reductant. These NPs exhibited high fluorescence quantum yield, biocompatibility, and were successfully applied for cellular imaging, indicating their potential in bioimaging applications (Geng et al., 2018).
2. Surface Functionalization of Silicon Quantum Dots Research has been conducted on the surface functionalization of silicon quantum dots, which are a form of silicon nanoparticles. Chemical reactions were performed on molecules attached to these quantum dots to produce dots with reactive surface functionalities like diols and epoxides. The functionalized quantum dots showed potential in biological imaging of cells and were also studied for their cytotoxicity, revealing that quantum dots with more reactive functionalities were found to be more toxic (Shiohara et al., 2010).
3. Biocompatibility Assessment The biocompatibility of silicon-based nano- and micro-particles, which include forms of disodium carboxyethyl siliconate, has been extensively reviewed. This review covered the effects of silicon and silica nano- and micro-particles on cells and organs following various exposure routes such as intravenous, pulmonary, dermal, and oral. The studies summarized in the review are crucial for understanding the biocompatibility of these materials, which is essential for their safe application in various fields including medicine and biotechnology (Jaganathan & Godin, 2012).
特性
IUPAC Name |
disodium;3-[dihydroxy(oxido)silyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOICJFFICGNEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](O)(O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Na2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171219 | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium carboxyethyl siliconate | |
CAS RN |
18191-40-7 | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018191407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxyethylsilanetriol, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM CARBOXYETHYL SILICONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4C79679G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



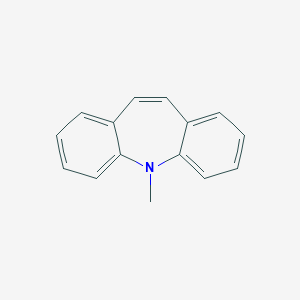
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
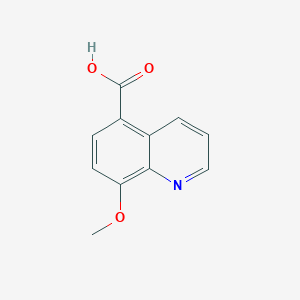
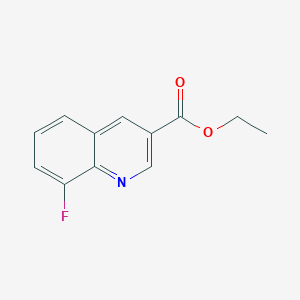
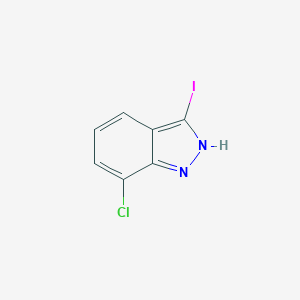
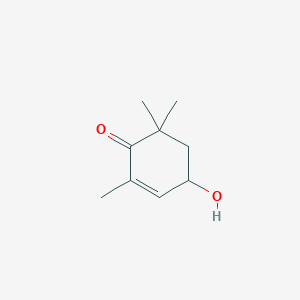
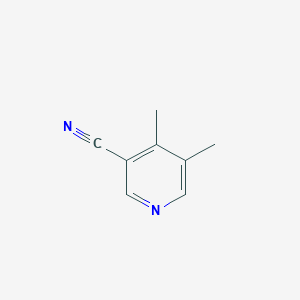
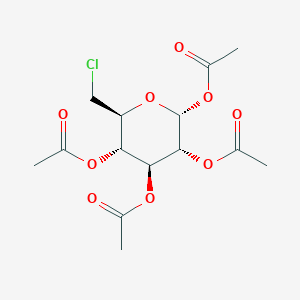
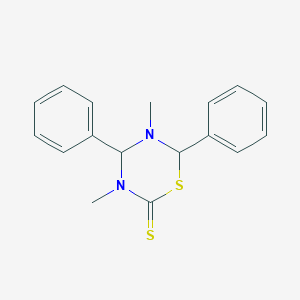
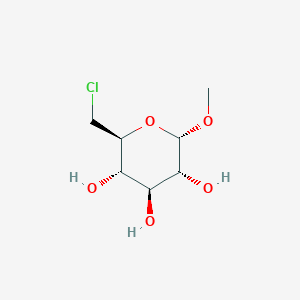
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
